molecular formula C34H41NO B4318301 N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide

N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide

Cat. No.: B4318301
M. Wt: 479.7 g/mol
InChI Key: GKJUQYVEHIVDGA-UHFFFAOYSA-N
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Description

N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide: is a complex organic compound with a unique structure that includes a podocarpane skeleton and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Podocarpane Skeleton: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.

    Introduction of the Isopropyl Group: This step usually involves alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Diphenylacetamide Moiety: This is typically done through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)cyclopropanecarboxamide
  • N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)biphenyl-2-carboxamide

Uniqueness

N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide is unique due to its combination of a podocarpane skeleton with a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO/c1-24(2)28-17-16-25-18-19-30-33(3,20-11-21-34(30,4)29(25)22-28)23-35-32(36)31(26-12-7-5-8-13-26)27-14-9-6-10-15-27/h5-10,12-17,22,24,30-31H,11,18-21,23H2,1-4H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUQYVEHIVDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
Reactant of Route 2
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
Reactant of Route 3
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
Reactant of Route 4
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
Reactant of Route 5
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
Reactant of Route 6
N-(12-isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide

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